2-benzyl-octahydro-1H-isoindol-5-one chemical structure and properties
2-benzyl-octahydro-1H-isoindol-5-one chemical structure and properties
This guide details the structural characteristics, synthesis, and properties of 2-benzyl-octahydro-1H-isoindol-5-one , a bicyclic heterocyclic ketone used as a versatile scaffold in medicinal chemistry.
Executive Summary
2-Benzyl-octahydro-1H-isoindol-5-one (CAS: 29341-48-8) is a bicyclic building block characterized by a fused pyrrolidine-cyclohexanone framework. It serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of glutamate transporter modulators, NMDA receptor antagonists, and analgesic agents. Its structural rigidity, provided by the cis- or trans-fused octahydroisoindole core, allows for precise spatial positioning of pharmacophores, making it a high-value scaffold in structure-activity relationship (SAR) campaigns.
Chemical Structure & Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a six-membered cyclohexane ring fused to a five-membered pyrrolidine ring. A ketone functionality is located at position 5 of the cyclohexane ring, while the nitrogen atom at position 2 is substituted with a benzyl group.
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Stereochemistry: The fusion of the 6,5-ring system creates two chiral centers at the bridgehead carbons (3a and 7a). The cis-fused isomer is thermodynamically favored in many synthetic routes and is the predominant form utilized in drug discovery due to its specific "cup-shaped" topology.
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Conformation: The cis-octahydroisoindole system typically adopts a conformation where the cyclohexane ring exists in a chair-like form, while the pyrrolidine ring adopts an envelope conformation.
Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-benzyl-octahydro-1H-isoindol-5-one |
| CAS Number | 29341-48-8 |
| Molecular Formula | C₁₅H₁₉NO |
| Molecular Weight | 229.32 g/mol |
| Appearance | Viscous oil or low-melting solid (depending on purity/isomer) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| LogP (Predicted) | ~2.5 - 2.8 |
| H-Bond Acceptors | 2 (N, O) |
| H-Bond Donors | 0 |
Synthetic Pathways[2][3][9][10][11]
The synthesis of 2-benzyl-octahydro-1H-isoindol-5-one generally follows one of two authoritative strategies: the Birch Reduction Route (for regiospecificity) or the Diels-Alder Cycloaddition (for stereocontrol).
Pathway A: The Birch Reduction Strategy (Regiospecific)
This route ensures the ketone is correctly positioned at C5 by starting with a 5-substituted aromatic precursor.
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Precursor Synthesis: 4-Methoxyphthalic anhydride is condensed with benzylamine and reduced to yield 2-benzyl-5-methoxyisoindoline .
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Birch Reduction: The aromatic ring is reduced using Lithium in liquid ammonia to the enol ether diene.
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Hydrolysis & Isomerization: Acidic hydrolysis converts the enol ether to the ketone.
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Hydrogenation: The resulting enone is hydrogenated to the saturated octahydro system.
Pathway B: Diels-Alder Cycloaddition
This route constructs the bicyclic core directly.
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Cycloaddition: Reaction of N-benzylmaleimide with a diene (e.g., 2-trimethylsilyloxy-1,3-butadiene).
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Elaboration: Subsequent hydrolysis and reduction steps yield the target ketone.
Visualization of Pathway A (Birch Route)
Caption: Figure 1. Regioselective synthesis via Birch reduction of the isoindoline precursor.
Detailed Experimental Protocol
Protocol: Synthesis via Birch Reduction of 2-Benzyl-5-methoxyisoindoline
Objective: To synthesize 2-benzyl-octahydro-1H-isoindol-5-one with high regiochemical fidelity.
Reagents & Equipment[1][2][3][4][5]
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Substrate: 2-Benzyl-5-methoxyisoindoline (1.0 eq)
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Reagents: Lithium metal (wire), Liquid Ammonia (anhydrous), tert-Butanol (proton source), Ammonium Chloride (quencher).
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Solvents: THF (anhydrous), Ethanol.
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Catalyst: 10% Pd/C (for final hydrogenation).
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Equipment: 3-neck round bottom flask, dry ice/acetone condenser, hydrogenation apparatus (Parr shaker or balloon).
Step-by-Step Methodology
Phase 1: The Birch Reduction
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Setup: Equip a 3-neck flask with a dry ice condenser and nitrogen inlet. Cool the flask to -78°C using a dry ice/acetone bath.
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Ammonia Condensation: Condense anhydrous ammonia (~10 mL/mmol substrate) into the flask.
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Dissolution: Dissolve 2-benzyl-5-methoxyisoindoline in dry THF (and 1.0 eq of t-BuOH) and add this solution dropwise to the liquid ammonia.
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Reduction: Add small pieces of Lithium wire slowly. The solution will turn a deep bronze/blue color, indicating the presence of solvated electrons. Stir for 1-2 hours at -78°C.
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Quenching: Carefully add solid Ammonium Chloride until the blue color dissipates.
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Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
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Workup: Dissolve the residue in water/DCM. Extract the organic layer, dry over MgSO₄, and concentrate to yield the crude enol ether.
Phase 2: Hydrolysis
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Acid Hydrolysis: Dissolve the crude enol ether in a mixture of THF and 1M HCl. Stir at room temperature for 1 hour. This converts the enol ether to the ketone and isomerizes the double bond to the stable enone position.
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Neutralization: Neutralize with saturated NaHCO₃. Extract with EtOAc.[6][7]
Phase 3: Hydrogenation
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Reduction: Dissolve the enone intermediate in Ethanol. Add 10% Pd/C (5 wt%).
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Hydrogenolysis Check: Note: Benzyl groups can be labile. Use mild conditions (1 atm H₂, room temperature) and monitor closely to prevent debenzylation. Alternatively, use PtO₂ or Wilkinson's catalyst if debenzylation is observed.
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Filtration: Filter the catalyst through a Celite pad.
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Purification: Concentrate the filtrate. Purify the final oil via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Applications in Drug Discovery[2]
The octahydroisoindol-5-one scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the spatial arrangement of proline-containing peptides and other bioactive alkaloids.
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NMDA Receptor Antagonists: The scaffold serves as a rigid core to orient basic amines and lipophilic groups to fit the NMDA receptor channel pore.
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Analgesics: Derivatives of this core have been explored for non-opioid pain management pathways.
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Diabetic Therapeutics: Related cis-octahydroisoindole derivatives (e.g., Mitiglinide precursors) are established potassium channel blockers used in treating Type 2 diabetes.[6]
Logical Relationship Diagram
Caption: Figure 2. Pharmacological utility of the octahydroisoindol-5-one scaffold.
References
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Reimann, F. et al. (2001).[6] "Characterization of the sulfonylurea receptor 1-binding site for the antidiabetic drug mitiglinide." Diabetes.[6] Link
- Griffiths, P. G. et al. (1983). "Synthesis of 1,1,3,3-tetramethylisoindolin-2-yloxyl." Australian Journal of Chemistry.
-
Winn, M. & Zaugg, H. E. (1968).[8] "Intramolecular Amidoalkylation." Journal of Organic Chemistry. Link
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PubChem. (n.d.). "2-Benzyl-octahydro-1H-isoindol-5-one Compound Summary." National Library of Medicine. Link
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ChemicalBook. (2025). "2-Boc-5-oxo-octahydro-isoindole Properties and CAS." ChemicalBook. Link
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- 5. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 6. Benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
